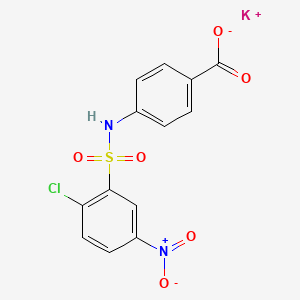

Potassium 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate

Description

Potassium 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a potassium ion, a benzoate group, and a sulfonylamino group attached to a chloronitrophenyl moiety

Properties

IUPAC Name |

potassium;4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O6S.K/c14-11-6-5-10(16(19)20)7-12(11)23(21,22)15-9-3-1-8(2-4-9)13(17)18;/h1-7,15H,(H,17,18);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYYWDYSEWWEBW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClKN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate typically involves the reaction of 4-aminobenzoic acid with 2-chloro-5-nitrobenzenesulfonyl chloride in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently converted to the potassium salt by the addition of potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-[(2-amino-5-chlorophenyl)sulfonylamino]benzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-aminobenzoic acid and 2-chloro-5-nitrobenzenesulfonic acid.

Scientific Research Applications

Potassium 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Potassium 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Similar Compounds

Potassium 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate: .

Sodium;4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate: .

Lithium;4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate: .

Uniqueness

Potassium 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its sodium and lithium analogs, the potassium salt may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications.

Biological Activity

Potassium 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate, a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molar mass of 396.84 g/mol. Its structure features a sulfonamide group attached to a benzoate moiety, which is critical for its biological interactions.

The biological activity of Potassium 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate primarily involves:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites of specific enzymes, thereby preventing substrate binding and catalytic activity. This mechanism is crucial in its potential use against various diseases.

- Interaction with Biological Macromolecules : It has been shown to interact with proteins and nucleic acids, influencing cellular processes and signaling pathways.

Antimicrobial Properties

Research indicates that Potassium 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies show that it can reduce inflammation markers in cell cultures, indicating its potential as an anti-inflammatory agent.

Case Studies

Several studies have documented the biological effects of this compound:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of Potassium 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.

- Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its anti-inflammatory capabilities.

Comparative Analysis of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MIC: 8-32 µg/mL against various bacteria | |

| Anti-inflammatory | Reduced TNF-α and IL-6 levels in LPS-induced mice | |

| Enzyme inhibition | Inhibition of specific enzymes affecting metabolism |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Potassium 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via sulfonylation of 4-aminobenzoic acid with 2-chloro-5-nitrobenzenesulfonyl chloride (CAS: 98-74-8) under basic conditions (e.g., pyridine or triethylamine). The intermediate sulfonamide is neutralized with potassium hydroxide to form the potassium salt. Key parameters include:

- Temperature : 0–5°C during sulfonyl chloride addition to minimize side reactions.

- Solvent : Anhydrous dichloromethane or tetrahydrofuran for improved solubility of the sulfonyl chloride.

- Purification : Recrystallization from ethanol-water mixtures enhances purity (>95%) .

- Data Table :

| Step | Reagent/Condition | Role | Yield (%) |

|---|---|---|---|

| Sulfonylation | 2-Chloro-5-nitrobenzenesulfonyl chloride | Electrophile | 70–85 |

| Neutralization | KOH in ethanol | Salt formation | >90 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm sulfonamide linkage (δ 7.5–8.5 ppm for aromatic protons) and carboxylate group (δ 170–175 ppm for carbonyl).

- IR : Peaks at ~1350 cm (S=O symmetric stretch) and ~1550 cm (NO stretch) validate functional groups.

- HPLC : Reverse-phase C18 column with UV detection at 254 nm monitors purity. Retention time correlates with polarity of the nitro and chloro substituents .

Q. How can researchers determine the solubility and stability of this compound under varying conditions?

- Methodological Answer :

- Solubility : Use UV-Vis spectrophotometry (227–250 nm) to measure saturation concentrations in solvents (e.g., water, DMSO, ethanol). The potassium salt enhances aqueous solubility (>50 mg/mL) compared to free acids.

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis assess degradation. Acidic/basic conditions (pH 1–13) may hydrolyze the sulfonamide bond, requiring buffered storage .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure determination?

- Methodological Answer : X-ray crystallography with SHELX software (e.g., SHELXL for refinement) resolves ambiguities in bond lengths/angles. For example:

- Disordered nitro groups : Apply restraints to thermal parameters during refinement.

- Twinned crystals : Use TWIN/BASF commands in SHELX to model overlapping lattices.

- Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar sulfonamides (e.g., methyl 5-chloro-2-sulfonamidobenzoate, CCDC 780765) .

Q. How does the electronic nature of the 2-chloro-5-nitro substituent influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group meta to the sulfonamide enhances electrophilicity at the sulfonyl sulfur, facilitating nucleophilic attack (e.g., by amines or thiols). Computational studies (DFT) predict activation energies for substitution:

- Nitro vs. other groups : Nitro lowers LUMO energy by ~1.5 eV compared to methyl substituents.

- Leaving group ability : Chloro substituents at position 2 reduce steric hindrance, favoring SNAr mechanisms .

Q. What role does this compound play in medicinal chemistry research, particularly in enzyme inhibition studies?

- Methodological Answer : The sulfonamide moiety acts as a zinc-binding group (ZBG) in metalloenzyme inhibition (e.g., carbonic anhydrase). Key steps:

- Docking studies : Use AutoDock Vina to simulate binding to CA-II (PDB ID: 3KS3). The nitro group forms π-stacking with Phe-131.

- Kinetic assays : Monitor IC values via stopped-flow spectrophotometry (ΔA at 348 nm for esterase activity).

- SAR : Modifications at the benzoate or nitro positions alter selectivity (e.g., chloro substitution reduces off-target binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.